6-Ethyl-3-pyridinesulfonyl chloride
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Overview
Description
6-Ethyl-3-pyridinesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an ethyl group at the 6th position and a sulfonyl chloride group at the 3rd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethyl-3-pyridinesulfonyl chloride can be synthesized through the diazotization of 3-aminopyridines followed by the substitution of the diazo group with a sulfonyl group. The process involves the following steps :
Diazotization: 3-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Substitution: The diazonium salt is then reacted with thionyl chloride to replace the diazo group with a sulfonyl chloride group.
Industrial Production Methods
An advanced method for industrial production involves the use of a microchannel reactor. This method allows for rapid diazotization and chlorosulfonylation under mild conditions, resulting in higher stability and yield . The process involves:
Diazotization: 3-aminopyridine is reacted with 1,5-naphthalenedisulfonic acid and isoamyl nitrite in a microchannel reactor.
Chlorosulfonylation: The resulting diazonium salt is directly mixed with an organic solution containing thionyl chloride to form this compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate the substitution reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
6-Ethyl-3-pyridinesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-ethyl-3-pyridinesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonyl chloride: Lacks the ethyl group at the 6th position, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-3-pyridinesulfonyl chloride: Contains a methyl group at the 4th position, which can influence its reactivity and the types of derivatives formed.
Uniqueness
6-Ethyl-3-pyridinesulfonyl chloride is unique due to the presence of the ethyl group at the 6th position, which can affect its steric and electronic properties. This can lead to differences in reactivity and selectivity compared to other pyridinesulfonyl chlorides .
Properties
IUPAC Name |
6-ethylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-6-3-4-7(5-9-6)12(8,10)11/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCJPOPFGPNGKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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